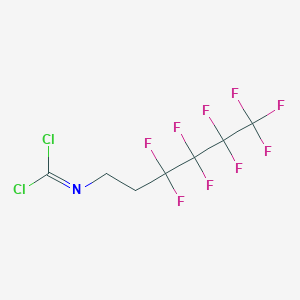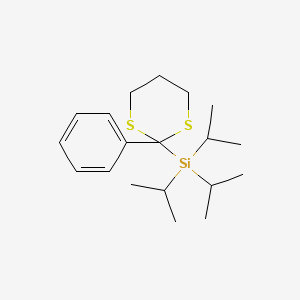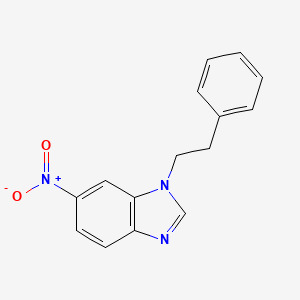![molecular formula C13H17NO4 B12530856 L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- CAS No. 842127-03-1](/img/structure/B12530856.png)
L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- is a chemical compound with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.282 g/mol . This compound is a derivative of L-proline, an imino acid that plays a crucial role in the structure and function of proteins. The hydroxylation and phenylmethoxy methylation of L-proline result in unique chemical properties that make this compound valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- involves several steps, including the hydroxylation of L-proline and subsequent protection of the hydroxyl group with a phenylmethoxy methyl group. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereochemistry and yield. For example, microbial synthesis using engineered microorganisms has been explored for the production of hydroxylated derivatives of L-proline .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale microbial fermentation processes. These processes utilize genetically engineered microorganisms to produce the compound in high yields and with high stereochemical purity. The use of microbial cell factories has opened new avenues for the green and efficient production of L-proline derivatives .
化学反応の分析
Types of Reactions
L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The phenylmethoxy methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.
科学的研究の応用
L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- has numerous scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function, particularly in collagen synthesis.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
作用機序
The mechanism of action of L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- involves its interaction with specific molecular targets and pathways. The hydroxylated proline derivative can modulate the activity of enzymes and proteins involved in collagen synthesis and cell signaling. For example, it can influence the phosphorylation and activation of protein kinases and transcription factors, thereby regulating cellular metabolism and growth .
類似化合物との比較
Similar Compounds
Trans-4-hydroxy-L-proline: A hydroxylated derivative of L-proline with similar biological activities.
Trans-3-hydroxy-L-proline: Another hydroxylated proline derivative with distinct chemical properties.
Hydroxyproline analogs: Various synthetic analogs with modifications to the hydroxyl group or side chain.
Uniqueness
L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- is unique due to its specific stereochemistry and the presence of the phenylmethoxy methyl group. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
842127-03-1 |
|---|---|
分子式 |
C13H17NO4 |
分子量 |
251.28 g/mol |
IUPAC名 |
(2S,4S,5R)-4-hydroxy-5-(phenylmethoxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c15-12-6-10(13(16)17)14-11(12)8-18-7-9-4-2-1-3-5-9/h1-5,10-12,14-15H,6-8H2,(H,16,17)/t10-,11+,12-/m0/s1 |
InChIキー |
FTFLVHUSRKHQFQ-TUAOUCFPSA-N |
異性体SMILES |
C1[C@@H]([C@H](N[C@@H]1C(=O)O)COCC2=CC=CC=C2)O |
正規SMILES |
C1C(C(NC1C(=O)O)COCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,5-Bis(2-aminoethyl)phenyl]methanol](/img/structure/B12530775.png)
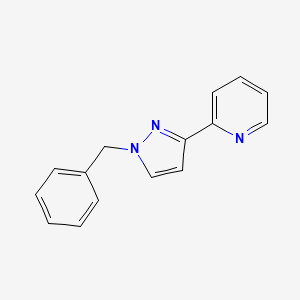
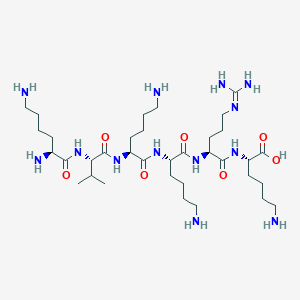

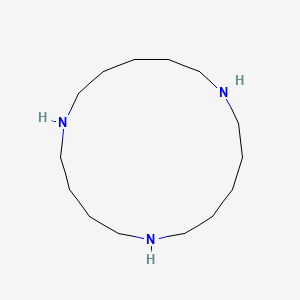
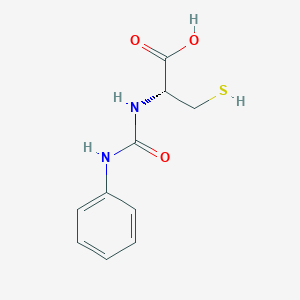

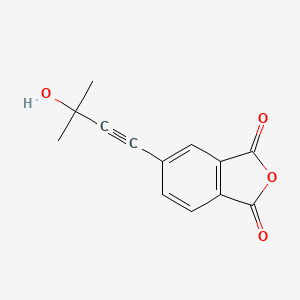
![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)
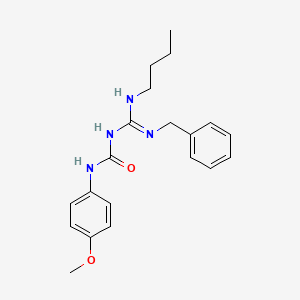
![2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12530845.png)
